Calcium propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN ALCOHOL

Synonyms

Canonical SMILES

Feed Preservative and Mycotoxin Control

Calcium propionate acts as a fungal static agent, meaning it inhibits the growth of molds and fungi in stored feed, such as silage and total mixed ration (TMR) []. This is crucial as mold growth can lead to spoilage, reduced feed quality, and even mycotoxin production. Mycotoxins are toxic compounds produced by certain molds, which can negatively impact animal health and productivity. Research has shown that calcium propionate effectively reduces the growth of mold and minimizes mycotoxin production in stored feed [, ].

Rumen Function and Nutrient Utilization

The rumen is a specialized foregut compartment in ruminant animals like cows where microbial fermentation of feed occurs. When ingested, calcium propionate breaks down into propionic acid and calcium ions (Ca2+) within the rumen []. Propionic acid is a volatile fatty acid (VFA), the primary energy source for rumen microbes. It also plays a role in rumen pH regulation by inhibiting the growth of pH-altering bacteria []. Additionally, calcium propionate provides a readily available source of calcium, which is essential for various physiological processes in animals. Research suggests that calcium propionate supplementation can improve rumen pH stability, VFA production, and nutrient utilization in cows [, ].

Dairy Cow Health and Performance

Calcium propionate supplementation has been investigated for its potential to improve the health and performance of dairy cows, particularly during critical periods like calving and early lactation. These periods are characterized by increased metabolic demands, which can lead to conditions like ketosis (fatty liver disease) and milk fever (low blood calcium).

- Ketosis prevention: Studies suggest that propionic acid, derived from calcium propionate, can act as a gluconeogenic precursor, meaning it serves as a building block for glucose synthesis in the liver []. This can help prevent ketosis by maintaining blood glucose levels during periods of negative energy balance.

- Milk fever prevention: Calcium, released from calcium propionate, directly contributes to blood calcium levels, potentially reducing the risk of milk fever, a condition associated with low blood calcium after calving [].

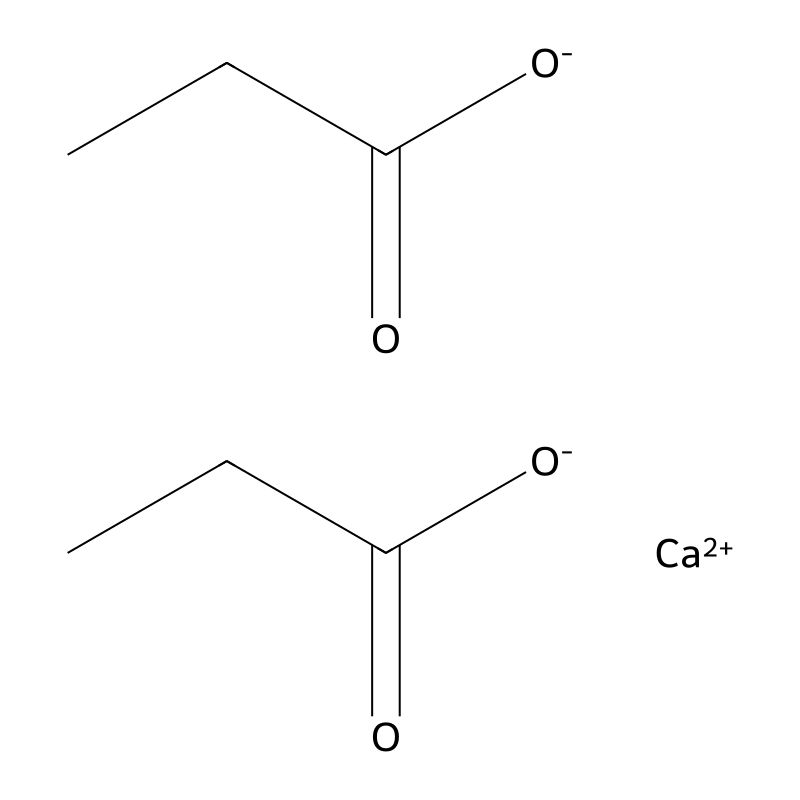

Calcium propionate is an organic compound that serves as the calcium salt of propanoic acid, with the molecular formula . This white crystalline or powdery substance is soluble in water and has a slightly alkaline pH in solution, typically ranging from 7 to 9 . Calcium propionate is primarily recognized for its role as a food preservative, particularly in baked goods, where it inhibits the growth of mold and other spoilage microorganisms .

The primary mechanism of action of calcium propionate as a food preservative is its ability to inhibit the growth of molds and certain bacteria. Propionic acid, released from calcium propionate by dissociation in water, disrupts the fungal cell membrane and interferes with their internal pH, leading to cell death []. Propionic acid also inhibits the growth of some bacteria by interfering with their metabolism.

Calcium propionate is synthesized through a reaction between calcium carbonate or calcium hydroxide and propionic acid. The balanced chemical equation for this reaction can be represented as follows:

In this double replacement reaction, calcium carbonate reacts with propionic acid to yield calcium propionate, water, and carbon dioxide as byproducts .

Calcium propionate exhibits bacteriostatic properties, meaning it inhibits the growth of bacteria without necessarily killing them. Its antimicrobial activity is particularly effective against mold and certain bacteria while having minimal impact on yeast . The mechanism of action involves the uncoupling of microbial substrate transport and oxidative phosphorylation, which disrupts the energy production processes in microorganisms. Importantly, studies have shown that calcium propionate does not accumulate in the human body, as it is metabolized and excreted efficiently .

Calcium propionate can be synthesized through several methods, including:

- Neutralization Reaction: This method involves neutralizing chemically synthesized propionic acid with calcium hydroxide or calcium carbonate.

- Direct Reaction: Propionic acid can also react directly with calcium oxide or calcium carbonate to produce calcium propionate.

- Extraction from Natural Sources: Calcium propionate can be derived from natural fermentation processes involving certain bacteria that produce propionic acid as a metabolic byproduct.

Each method yields calcium propionate in either crystalline or powder form, which can then be further purified and dried for various applications .

Calcium propionate shares similarities with other food preservatives and compounds derived from carboxylic acids. Below is a comparison of calcium propionate with similar compounds:

| Compound | Formula | Primary Use | Unique Characteristics |

|---|---|---|---|

| Sodium Propionate | Food preservative | More effective at higher pH levels; may inhibit yeast fermentation. | |

| Potassium Sorbate | Widely used food preservative | Effective against yeast; requires acidic environment for optimal activity. | |

| Benzoic Acid | Preservative in acidic foods | Effective against molds and yeasts but requires low pH for efficacy. |

Calcium propionate's unique advantage lies in its effectiveness at neutral pH levels, making it suitable for a broader range of food products without adversely affecting yeast fermentation during baking processes .

Direct Neutralization Method

The most widely employed industrial method for calcium propionate synthesis involves the direct neutralization of propionic acid with calcium hydroxide or calcium carbonate. This process represents the fundamental approach utilized in commercial production facilities worldwide. The neutralization reaction follows the stoichiometric equation where propionic acid reacts with calcium hydroxide to form calcium propionate and water as byproducts. Industrial operations typically maintain specific temperature ranges and pH controls to ensure optimal product formation and purity levels.

The neutralization process requires careful monitoring of reaction parameters to achieve consistent product quality. Manufacturing facilities employ continuous stirring mechanisms and temperature control systems to maintain uniform reaction conditions throughout the synthesis process. The reaction typically proceeds at temperatures ranging from 60 to 80 degrees Celsius, with reaction times extending from 2 to 3 hours to ensure complete conversion of reactants to the desired calcium propionate product.

Esterification Route Through Methyl Propionate Conversion

An alternative industrial synthesis pathway involves the conversion of methyl propionate to calcium propionate through a multi-step esterification process. This method begins with the preparation of a reaction mixture containing city water and lime, followed by the dropwise addition of methyl propionate over a controlled time period. The reaction conditions for this process include maintaining temperatures at 60 degrees Celsius for approximately 2 hours, followed by pH adjustment using propionic acid to achieve neutral conditions.

The esterification process demonstrates remarkable efficiency, with reported yields reaching 95.9 percent under optimized conditions. The reaction mechanism involves the hydrolysis of methyl propionate in the presence of calcium oxide, resulting in the formation of calcium propionate and methanol as a recoverable byproduct. Temperature management plays a crucial role in this process, with subsequent heating to 95 degrees Celsius facilitating the distillation of volatile components and concentration of the calcium propionate solution.

Calcium Carbonate-Based Synthesis

The utilization of calcium carbonate as a starting material presents another significant industrial synthesis pathway for calcium propionate production. This method involves the preparation of calcium carbonate as an aqueous suspension, followed by controlled addition of propionic acid under specific temperature and pH conditions. The process requires refined and purified water to eliminate impurities such as heavy metals and magnesium compounds that could affect product quality.

The calcium carbonate synthesis method operates at temperatures between 60 and 80 degrees Celsius, with reaction times extending from 2 to 3 hours. During the neutralization process, substantial quantities of carbon dioxide gas are evolved and must be efficiently removed through condenser vent systems to maintain optimal reaction conditions. The pH value at the reaction endpoint must be carefully controlled between 7 and 8 to ensure complete neutralization and product purity.

Calcium propionate exhibits a well-defined monoclinic crystal system with specific lattice parameters that have been extensively characterized through X-ray diffraction studies [4]. The compound crystallizes in the P21/a space group, which is characteristic of the monoclinic system [4]. The unit cell parameters for calcium propionate monohydrate have been precisely determined as a = 2.437 51(5) nanometers, b = 0.681 24(1) nanometers, c = 0.591 43(1) nanometers, and β = 95.320(2)° [4].

The crystalline structure of calcium propionate demonstrates a layered stacking arrangement, as evidenced by the systematic variation in unit cell parameters [4]. While the b and c parameters remain relatively constant across different calcium carboxylate salts, the a parameter increases with the length of the aliphatic chain, indicating the stacking layer character of the structure [4]. This structural arrangement is consistent with other calcium carboxylate compounds and suggests a specific molecular packing organization within the crystal lattice [4].

Calcium propionate commonly exists as a monohydrate in aqueous environments, with the water molecule incorporated into the crystal structure [8] [9]. The monohydrate form is the stable phase in aqueous solution across a temperature range from 10°C to 80°C [8]. X-ray powder diffraction patterns confirm that the monohydrate phase persists in equilibrium with water under these conditions [8]. The calculated density from X-ray diffraction data, accounting for four chemical formulas in the unit cell, yields 1.38 grams per cubic centimeter for the propionate monohydrate [4].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic [4] |

| Space Group | P21/a [4] |

| Unit Cell Parameter a | 2.437 51(5) nm [4] |

| Unit Cell Parameter b | 0.681 24(1) nm [4] |

| Unit Cell Parameter c | 0.591 43(1) nm [4] |

| Beta Angle | 95.320(2)° [4] |

| Calculated Density | 1.38 g/cm³ [4] |

| Number of Formula Units per Unit Cell | 4 [4] |

The hydration state of calcium propionate can vary depending on environmental conditions and preparation methods [8]. Commercial samples often contain a mixture of anhydrous calcium propionate and calcium propionate monohydrate [8]. The monohydrate form is characterized by the presence of one water molecule per calcium propionate formula unit, which is incorporated into the crystal lattice structure [9] [14].

Thermal Stability Profiles: Dehydration, Polymorphic Transitions, and Decomposition Kinetics

The thermal behavior of calcium propionate involves multiple distinct phases, beginning with dehydration processes and progressing through polymorphic transitions to complete decomposition [2] [16]. Thermogravimetric analysis reveals that calcium propionate monohydrate undergoes dehydration at approximately 110°C, with the evolution of water vapor representing the first mass loss event [16]. The dehydration enthalpy associated with the conversion from monohydrate to anhydrous calcium propionate is approximately 46.5 kilojoules per mole [8].

Following dehydration, calcium propionate demonstrates thermal stability up to approximately 385°C under inert atmospheric conditions [16]. At this temperature, the compound undergoes melting, which coincides with the onset of thermal decomposition [16]. The melting process is endothermic and occurs at temperatures ranging from 382°C to 390°C, depending on heating rate and atmospheric conditions [16] [22] [23].

The decomposition kinetics of calcium propionate follow two distinct pathways depending on the atmospheric conditions [16]. Under inert atmosphere, the compound follows a radical decomposition mechanism, resulting in the formation of 3-pentanone and calcium carbonate according to the reaction: Ca(C₂H₅CO₂)₂ → C₂H₅COC₂H₅ + CaCO₃ [16]. This decomposition occurs through the initial formation of alkyl and acyl radicals, which subsequently combine to produce the ketone product [16].

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Products Evolved |

|---|---|---|---|

| Dehydration | 110-167 [16] | 4.2-5.0 [16] | Water vapor [16] |

| Melting | 382-390 [16] [22] | - | - |

| Primary Decomposition | 385-545 [2] | 46.33 [2] | 3-pentanone, CO₂ [2] [16] |

| Secondary Decomposition | 545-900 [2] | 23.37 [2] | Carbon dioxide [2] |

In oxidative atmospheres, calcium propionate exhibits different thermal behavior characterized by lower decomposition onset temperatures and the formation of multiple volatile products including carbon dioxide, carbon monoxide, acetaldehyde, methane, and water [16]. The oxidative decomposition pathway is highly exothermic and can lead to thermal runaway conditions in powder samples exceeding critical mass thresholds [16].

The thermal decomposition of calcium propionate proceeds in two primary stages [2]. The first stage involves the decomposition of the propionate groups, resulting in 46.33% mass loss and the formation of calcium carbonate as an intermediate product [2]. The second stage occurs at higher temperatures (545-900°C) and involves the decomposition of calcium carbonate to calcium oxide and carbon dioxide, accounting for an additional 23.37% mass loss [2].

Solubility Behavior in Aqueous and Organic Solvent Systems

Calcium propionate demonstrates high solubility in aqueous systems with temperature-dependent characteristics [8] [11]. The solubility in water at 0°C is 49 grams per 100 milliliters of water, increasing to 55.8 grams per 100 milliliters at 100°C [11] [19]. This temperature dependence follows a quadratic relationship expressed by the equation: C = 0.0019(T°C)² - 0.2056(T°C) + 41.82, where C represents grams of calcium propionate per 100 grams of water [8].

The aqueous solubility behavior of calcium propionate is influenced by the ionization state of the compound in solution [8]. The propionate anions exist predominantly in ionized form across the temperature range studied, with ionization percentages remaining stable between 32°C and 76°C [8]. The pH of aqueous calcium propionate solutions ranges from 7.5 to 10.5 for a 10% solution, indicating the basic nature of the dissolved salt [14] [20].

In mixed solvent systems, calcium propionate solubility decreases linearly with increasing ethanol concentration [8]. The compound maintains its monohydrate crystal form in ethanol-water mixtures containing up to 80% ethanol by weight at 30°C [8]. This solubility behavior suggests potential applications in crystallization processes using mixed solvents for purification purposes [8].

| Solvent System | Temperature (°C) | Solubility | Crystal Form |

|---|---|---|---|

| Pure Water | 0 [11] | 49 g/100 mL [11] | Monohydrate [8] |

| Pure Water | 100 [19] | 55.8 g/100 mL [19] | Monohydrate [8] |

| Water (pH measurement) | 20 [14] | 200 g/L [14] | - |

| Ethanol | Room Temperature [17] | Slightly soluble [17] | - |

| Methanol | Room Temperature [17] | Slightly soluble [17] | - |

| Acetone | Room Temperature [17] | Insoluble [17] | - |

| Benzene | Room Temperature [17] | Insoluble [17] | - |

The limited solubility of calcium propionate in organic solvents contrasts sharply with its high aqueous solubility [17] [18]. The compound shows slight solubility in polar organic solvents such as ethanol and methanol, but remains essentially insoluble in non-polar solvents including acetone, benzene, chloroform, toluene, and xylene [17] [18]. This solubility pattern is consistent with the ionic nature of the calcium propionate salt and its preference for polar, protic solvents [18].

The measured density of calcium propionate varies depending on the hydration state and crystal form, with reported values ranging from 1.38 grams per cubic centimeter for the monohydrate to 1.41 grams per cubic centimeter for anhydrous forms [4] [28]. Bulk density measurements for powder samples typically range from 0.5 to 0.7 grams per cubic centimeter [27].

Spectroscopic Identification: Fourier Transform Infrared, Nuclear Magnetic Resonance, and X-Ray Diffraction Patterns

Fourier Transform Infrared spectroscopy provides definitive identification of calcium propionate through characteristic vibrational bands [2] [6]. The infrared spectrum exhibits a weak, broad absorption band at 3258 reciprocal centimeters corresponding to stretching vibrations of hydroxyl groups from surface-adsorbed water molecules [2]. The stretching vibrations of alkyl groups appear at 2974 reciprocal centimeters, providing evidence of the propionate alkyl chains [2].

The most diagnostic infrared features appear in the carboxylate region, with asymmetric stretching modes of the CO₂⁻ group observed in the region 1610-1550 reciprocal centimeters [2]. Multiple bands merged in the region 1470-1420 reciprocal centimeters are specific for CO₂⁻ group symmetric stretching modes characteristic of calcium carboxylate salts [2]. The absence of the carbonyl stretching band around 1700 reciprocal centimeters, which would be present in the free carboxylic acid, confirms the formation of the calcium salt [2].

Additional infrared bands provide further structural confirmation, including C-O stretching vibrations at 1297 reciprocal centimeters and a weaker band at 1081 reciprocal centimeters [2]. Absorption bands of lower intensity in the frequency range 950-800 reciprocal centimeters are assigned to deformation and stretching vibrations of carboxylate ions [2]. A weaker, broad band at 671 reciprocal centimeters relates to bending vibrations of the C-O bonds [2].

| Infrared Band (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3258 [2] | O-H stretching (adsorbed water) | Weak, broad |

| 2974 [2] | C-H stretching (alkyl groups) | Medium |

| 1610-1550 [2] | COO⁻ asymmetric stretching | Strong |

| 1470-1420 [2] | COO⁻ symmetric stretching | Strong, multiple bands |

| 1297 [2] | C-O stretching | Sharp |

| 1081 [2] | C-O stretching | Weak |

| 950-800 [2] | COO⁻ deformation | Medium |

| 671 [2] | C-O bending | Weak, broad |

Nuclear Magnetic Resonance spectroscopy data for calcium propionate shows characteristic chemical shifts for the propionate groups [1] [7]. Proton Nuclear Magnetic Resonance spectra reveal signals corresponding to the methyl and methylene protons of the propionate chain [1]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of carbonyl carbon signals and aliphatic carbon resonances typical of propionate groups [1].

X-ray diffraction patterns serve as definitive fingerprints for calcium propionate identification and phase analysis [4] [6]. The diffraction pattern of calcium propionate monohydrate shows characteristic peaks that distinguish it from the anhydrous form [8]. Sharp peaks in the diffraction pattern at specific 2θ angles provide identification of the monoclinic crystal system and P21/a space group [4]. The presence of specific reflections allows for phase identification and quantitative analysis of mixtures containing both anhydrous and hydrated forms [8].

High Performance Liquid Chromatography represents the most widely adopted analytical technique for calcium propionate quantification, offering versatility through multiple detection modes and separation mechanisms. The fundamental approach involves converting calcium propionate to its corresponding acid form through acidification, followed by chromatographic separation and detection [1] [2].

Ion-Exclusion Chromatography Systems

Ion-exclusion chromatography utilizing sulfuric acid mobile phases demonstrates exceptional specificity for propionate determination. The optimized method employs 0.005 M sulfuric acid adjusted to pH 2.0-3.5 as the mobile phase, achieving complete conversion of calcium propionate to propionic acid [3]. This approach facilitates detection at 217 nm with quantification limits of 70 mg/L and recovery rates ranging from 98-101% when employing refractive index detection [3]. The method exhibits superior precision for refractive index detection compared to ultraviolet detection, where recovery rates demonstrate greater variability spanning 70-114% [3].

Reverse-Phase Chromatography Optimization

Reverse-phase chromatography utilizing C18 stationary phases provides robust separation with enhanced sensitivity. The validated method incorporates water-acetonitrile mobile phase systems with ultraviolet detection at 210 nm, achieving retention times of approximately 7.1 minutes [4]. Sample preparation involves extraction with sodium hydroxide solution under ultrasonic irradiation, followed by centrifugation and filtration through 0.45 μm nylon syringe filters [5]. The method demonstrates excellent analytical performance with recovery rates of 85.84-111.66% and relative standard deviations of 2.13-6.42% [5].

Mobile Phase Composition and Buffer Systems

Mobile phase optimization requires careful consideration of pH effects on propionate retention and peak shape. Phosphate buffer systems demonstrate superior performance for propionate separation, with optimal concentrations of 0.02 mol/L sodium dihydrogen phosphate providing enhanced retention factors [6]. The buffer system maintains consistent pH throughout the analysis while preventing peak tailing commonly observed with unbuffered mobile phases [6]. Gradient elution systems utilizing variable acetonitrile concentrations enable simultaneous determination of multiple food additives, with detection limits ranging from 0.16-0.38 μg/mL [7].

Method Validation Parameters

Comprehensive validation studies demonstrate linearity over concentration ranges of 10-1000 mg/kg with correlation coefficients exceeding 0.991 [5]. The calibration relationship follows the equation y = 301.64x + 9963, where y represents peak area and x represents propionate concentration in mg/kg [5]. Precision studies indicate relative standard deviations below 6.42% for replicate analyses, while accuracy assessments yield recovery rates consistently above 85% [5] [4].

Colorimetric Assays: Ferric Ammonium Sulfate Complexation and Semiquantitative Analysis

Colorimetric methods provide rapid, cost-effective screening approaches for calcium propionate determination through complexation reactions. The ferric ammonium sulfate method represents the most extensively validated colorimetric approach, offering semiquantitative analysis capabilities suitable for regulatory compliance screening [1] [2].

Complexation Chemistry and Mechanism

The colorimetric determination relies on the formation of a stable red-brown complex between ferric ions and propionate anions, following the stoichiometric relationship Fe³⁺(aq) + CH₃CH₂COO⁻(aq) → Fe(CH₃CH₂COO)²⁺(aq) [2]. This reaction mechanism parallels the well-established thiocyanate method, where Fe³⁺ + SCN⁻ → Fe(SCN)²⁺, providing theoretical foundation for the analytical approach [2]. The complex formation exhibits 1:1 stoichiometry as confirmed through mole-ratio method validation studies [2].

Reagent Preparation and Optimization

The optimized reagent preparation involves dissolving 8.0 g of ferric ammonium sulfate in 100 mL of deionized water to achieve the required concentration for complex formation [2]. The reagent demonstrates excellent stability under ambient conditions and requires no special storage considerations [2]. The reaction proceeds rapidly at room temperature, with complex formation occurring within minutes of reagent addition [2].

Detection Limits and Analytical Performance

The colorimetric method achieves a limit of detection of 0.4 mg/mL for calcium propionate, with probability of identification reaching 95% at this concentration level [2]. The method demonstrates linear response over the concentration range of 0.4-1.0 mg/mL, providing adequate sensitivity for regulatory compliance screening [2]. Spectrophotometric detection at 600 nm enables quantitative measurements, while visual detection suffices for qualitative screening applications [8].

Semiquantitative Analysis Protocol

The semiquantitative approach incorporates internal standardization to enhance accuracy for regulatory screening. The procedure involves adding 1.0 mL of 0.6 mg/mL calcium propionate standard to 1.0 mL of sample extract, followed by ferric ammonium sulfate reagent addition [2]. Color intensity comparison with positive and negative controls enables determination of calcium propionate levels relative to the 2000 mg/kg regulatory limit [2]. Samples exhibiting color intensity exceeding the standard indicate calcium propionate concentrations above the permitted threshold [2].

Interference Studies and Specificity

The colorimetric method demonstrates excellent specificity for propionate determination in complex food matrices. Interference studies conducted with various food components indicate minimal matrix effects on color development [2]. The method's specificity derives from the unique coordination chemistry between ferric ions and propionate anions, distinguishing it from other organic acids commonly present in food products [2].

Thermogravimetric-Differential Scanning Calorimetry for Purity Assessment

Thermogravimetric-Differential Scanning Calorimetry provides comprehensive thermal characterization of calcium propionate, enabling purity assessment through dehydration enthalpy measurements and polymorphic identification. The technique offers unique advantages for quality control applications by simultaneously determining water content, thermal stability, and crystalline form identification [9] [10].

Thermal Decomposition Profiles

Calcium propionate exhibits distinct thermal decomposition behavior characterized by multiple endothermic and exothermic events. The initial dehydration process occurs between 67-112°C, corresponding to water loss from the monohydrate form with a characteristic endothermic peak [9]. The dehydration enthalpy determination yields values of 46.5 kJ/mol, providing quantitative assessment of hydration state [9]. Subsequent thermal events include polymorphic transitions at approximately 270°C and final decomposition onset at 342°C [9].

Polymorphic Identification and Characterization

Thermogravimetric-Differential Scanning Calorimetry enables identification of calcium propionate polymorphs through characteristic thermal signatures. The technique distinguishes between monohydrate and anhydrous forms based on dehydration behavior, while polymorphic transitions between anhydrous Form I and Form II occur at 270°C [9]. The transition demonstrates reversible enantiotropic behavior, with both forms exhibiting identical melting points of 391-394°C [9]. Commercial calcium propionate samples frequently contain mixtures of monohydrate and anhydrous forms, necessitating thermal analysis for complete characterization [9].

Purity Determination Through Dehydration Enthalpy

Quantitative purity assessment utilizes dehydration enthalpy measurements to determine the molar fraction of monohydrate in commercial samples. The theoretical dehydration enthalpy of 46.5 kJ/mol enables calculation of water content and overall purity [9]. Samples demonstrating dehydration enthalpies below theoretical values indicate either reduced hydration or the presence of impurities affecting the thermal behavior [9]. The method provides accuracy comparable to traditional titrimetric methods while offering additional structural information [9].

Experimental Parameters and Optimization

Optimal experimental conditions require sample masses of 10-15 mg analyzed under controlled heating rates of 10-20°C/min in inert atmosphere [9] [10]. The temperature range spans from ambient to 500°C to capture all thermal events, including dehydration, polymorphic transitions, and decomposition [9]. Differential Scanning Calorimetry measurements in hermetically sealed pans prevent water loss during heating, ensuring accurate enthalpy determinations [9]. Calibration with high-purity indium standards validates temperature accuracy within ±0.5°C [10].

Decomposition Kinetics and Stability Assessment

Thermal decomposition kinetics provide insights into calcium propionate stability under various atmospheric conditions. Studies conducted under oxygen-enriched atmospheres demonstrate accelerated decomposition compared to inert conditions, with critical mass thresholds determining thermal runaway behavior [10]. The decomposition enthalpy of approximately 106 J/kg indicates highly exothermic behavior, requiring careful sample size selection to prevent thermal runaway events [10]. Evolved gas analysis coupled with thermogravimetric measurements identifies decomposition products, primarily 3-pentanone and carbon dioxide [10].

Ion Chromatography for Contaminant Detection and Ionic Impurity Profiling

Ion chromatography provides exceptional selectivity for calcium propionate analysis while simultaneously detecting ionic impurities and contaminants. The technique enables comprehensive impurity profiling through separation of cations and anions, supporting comprehensive quality control assessments [7] [3].

Anion Exchange Chromatography Systems

Anion exchange chromatography represents the primary approach for propionate determination, utilizing hydroxide-selective columns with gradient elution profiles. The optimized method employs 30 mmol/L hydroxide eluent with flow rates of 0.8 mL/min, achieving detection limits of 0.38 μg/mL for calcium propionate [7]. Large volume injection techniques utilizing 200 μL sample volumes enhance sensitivity while maintaining peak resolution [7]. The gradient profile incorporates initial conditions of 30 mmol/L for 14 minutes, followed by gradient elution to 6 mmol/L for system equilibration [7].

Contaminant Identification and Quantification

Ion chromatography enables simultaneous determination of calcium propionate alongside common contaminants including acetate, benzoate, and other organic acid salts. The separation mechanism provides baseline resolution of propionate from potential interferents, ensuring accurate quantification in complex matrices [7]. Detection limits for various contaminants range from 0.16-0.38 μg/mL, providing adequate sensitivity for trace-level impurity detection [7]. The method demonstrates excellent specificity for propionate determination in the presence of structurally similar compounds [7].

Sample Preparation and Matrix Effects

Sample preparation protocols for ion chromatography involve aqueous extraction followed by solid-phase extraction using C18 cartridges to remove interfering organic compounds [7]. The procedure incorporates ultrasonic extraction for 10 minutes to ensure complete dissolution of calcium propionate from solid matrices [7]. Filtration through 0.22 μm membrane filters removes particulate matter while preserving analyte integrity [7]. Matrix effects assessment demonstrates minimal interference from common food additives and preservatives [7].

Cation Analysis and Calcium Determination

Cation exchange chromatography enables simultaneous determination of calcium content alongside propionate analysis, providing comprehensive compositional information. The method utilizes copper sulfate mobile phases with indirect ultraviolet detection at 230 nm, achieving detection limits of 6.3 μg/mL for calcium [4]. The approach demonstrates linearity over concentration ranges of 19-1125 μg/mL with correlation coefficients exceeding 0.999 [4]. Recovery studies yield values of 98-102% with relative standard deviations below 2% [4].

Impurity Profiling and Regulatory Compliance

Ion chromatography supports comprehensive impurity profiling required for regulatory submissions and quality control assessments. The method enables detection of process-related impurities including unreacted starting materials, side-products, and degradation compounds [11]. Validation studies demonstrate compliance with International Council for Harmonisation guidelines for impurity analysis, including specificity, accuracy, precision, and robustness assessments [11]. The technique provides quantitative determination of impurities at levels below 0.1%, supporting pharmaceutical and food-grade applications [11].

Physical Description

White crystalline powde

Color/Form

Powder or monoclinic crystals

White powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 151 of 310 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 159 of 310 companies with hazard statement code(s):;

H311 (12.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H318 (98.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Other CAS

Wikipedia

Use Classification

Agrochemicals -> Fungicides

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Cosmetics -> Preservative

Methods of Manufacturing

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Propanoic acid, calcium salt (2:1): ACTIVE

PROPIONATE COMPOUND IS A MIXTURE CONTAINING 10% EACH OF CALCIUM AND SODIUM PROPIONATES IN A JELLY FOR LOCAL APPLICATION. ... IS USED IN TREATMENT OF VULVOVAGINAL MONILIASIS.

BECAUSE PROPIONATE INHIBITS MOLD AND SPARES YEAST, IT HAS SUPERSEDED THE ACID PHOSPHATE AS AN ANTI-ROPE AGENT. /PROPIONATE/

... FOUND THAT BREAD WHICH CONTAINED 0.2% OF PROPIONATE (BASIS TOTAL DOUGH WEIGHT) SHOWED NO VISIBLE MOLD FOR OVER 8 DAYS IN BOTH WRAPPED AND UNWRAPPED CONDITION AT ROOM TEMP. /PROPIONATE/

... REPORTED THAT, FOR BREAD, 0.2% ... BY FLOUR WT EXTENDED MOLD-FREE LIFE TO SIX DAYS, AS COMPARED WITH FOUR DAYS FOR UNTREATED LOAVES. NO ODOR PROBLEMS WERE FOUND AT THIS LEVEL.

For more General Manufacturing Information (Complete) data for CALCIUM PROPIONATE (10 total), please visit the HSDB record page.